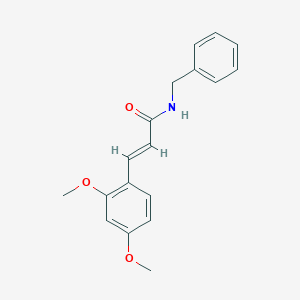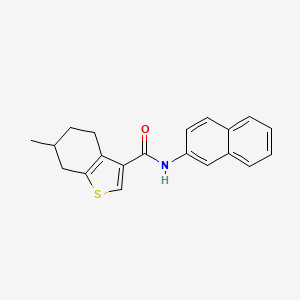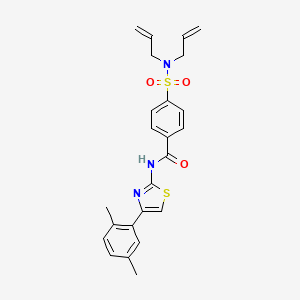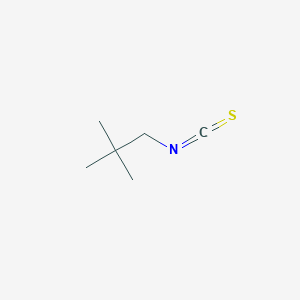
1-(2-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)methanesulfonamide is a methanesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, we can infer some information based on related structures.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the introduction of the sulfonyl group to an amine. The papers provided do not detail the synthesis of the exact compound , but they do describe similar compounds where the methanesulfonamide is attached to a chlorinated phenyl ring . The synthesis likely involves the reaction of a suitable chlorophenylamine with methanesulfonyl chloride under basic conditions, followed by further functionalization to introduce the hydroxy and methoxy phenyl groups.
Molecular Structure Analysis
The molecular structure of methanesulfonamides is characterized by the presence of a sulfonyl group attached to an amine that is part of an aromatic system. In the compounds described in the papers, the N—H bond is syn to the chloro substituent on the benzene ring . This orientation could influence the biological activity of the compound by making the amide hydrogen more accessible to receptor molecules.
Chemical Reactions Analysis
Methanesulfonamides like the ones described in the papers can engage in various chemical reactions, primarily due to the reactivity of the sulfonyl and amine groups. They can form hydrogen bonds through their N—H group, as observed in the structures where N—H⋯O and N—H⋯Cl hydrogen bonds are present . These interactions can lead to the formation of dimers or more extended structures, which could be relevant in the solid-state but may also influence solubility and bioavailability.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamides are influenced by their molecular structure. The presence of chloro, hydroxy, and methoxy substituents can affect the compound's polarity, solubility, and potential to interact with biological targets. The exact properties of this compound would need to be determined experimentally, but it is likely to be somewhat soluble in polar solvents due to the presence of the hydroxy group and the polar sulfonyl group. The chloro and methoxy groups would modulate its lipophilicity, potentially affecting its ability to cross cell membranes.
科学的研究の応用
Synthesis and Chemical Reactions
Methanesulfonamide derivatives are pivotal in organic synthesis, offering pathways to heterocyclic compounds and facilitating various chemical reactions. For instance, N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide can react with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles, demonstrating the role of methanesulfonamide derivatives in synthesizing heteroaromatic compounds (Sakamoto et al., 1988).
Catalysis
Methanesulfonyl derivatives also play a crucial role in catalysis. For example, the Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN stands for N-(methanesulfonyl)-1,2-diphenylethylenediamine, has been used for the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, highlighting the importance of methanesulfonyl-based compounds in enantioselective catalysis (Ohkuma et al., 2007).
Environmental Chemistry
Methanesulfonamides and sulfones are also relevant in environmental chemistry, particularly in the study and synthesis of polychlorinated biphenyl derivatives. The transformation of methylthiopolychlorobiphenyls to methylsulfonylpolychlorobiphenyls via oxidation demonstrates the potential environmental applications and transformations of these compounds (Bergman & Wachtmeister, 1978).
Material Science
In material science, methanesulfonyl derivatives contribute to the synthesis of novel materials. For instance, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, showcasing the utility of methanesulfonyl derivatives in constructing complex molecular architectures (Shankar et al., 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-18(21,11-14-7-9-16(24-2)10-8-14)13-20-25(22,23)12-15-5-3-4-6-17(15)19/h3-10,20-21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAFDOAGPQSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)


